molecular formula C11H11NOS B1351584 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine CAS No. 878435-99-5

4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine

Cat. No. B1351584
CAS RN: 878435-99-5
M. Wt: 205.28 g/mol
InChI Key: HQBCJPJCQGTFIX-UHFFFAOYSA-N
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Description

4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (4-FTHP) is a heterocyclic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a structural analogue of thiophene and has the potential to be used as a pharmaceutical agent. 4-FTHP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. The compound has also been found to have neuroprotective and antioxidant activities. In

Scientific Research Applications

Chemical Structure and Properties

  • Title Compound Synthesis : The title compound, C17H16N2O2S, was synthesized by condensation, displaying planar thieno[2,3-d]pyrimidin-4-one unit and furan ring coplanar with each other, forming a dihedral angle of 5.4°. The structure features four weak intermolecular hydrogen bonds, forming a network parallel to (101) (Bozorov et al., 2010).

Biological and Pharmacological Activities

  • Anticancer Activity : 4,5,6,7-Tetrahydrothieno-pyridine (THTP) compounds, including variants of the molecule , have shown a wide range of biological activities, such as antimicrobial, antiinflammatory, antidepressant, anticancer, and antidiabetic activities. These activities are often enhanced by fusing other nuclei or incorporating substituents on the nitrogen of the thienopyridine ring (Rao et al., 2018).
  • Anticonvulsant Activities : Some derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have shown significant anticonvulsant activity against seizures in mice. The structure-activity relationships indicate potential for cerebral protective agents (Ohkubo et al., 1996).

Chemical Synthesis and Modification

  • Furo[3,2-C]pyridines Synthesis : Furo[3,2-c]Pyridine and Thieno[3,2-c]pyridine compounds, including derivatives of 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine, have been synthesized for applications in disease treatment, including cancer and conditions involving protein kinase activity (Li et al., 1974).

Material Science and Chemistry

  • Optoelectronic Properties : The thienopyridine derivatives have been investigated for their photophysical properties like absorption and fluorescence in various solvents, showing potential applications in material science and optoelectronics (Carvalho et al., 2013).

properties

IUPAC Name

4-(furan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-2-9(13-6-1)11-8-4-7-14-10(8)3-5-12-11/h1-2,4,6-7,11-12H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBCJPJCQGTFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390388
Record name 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878435-99-5
Record name 4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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